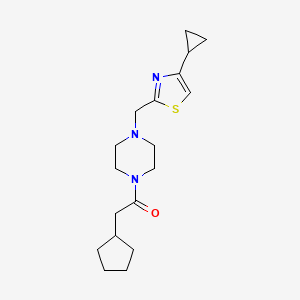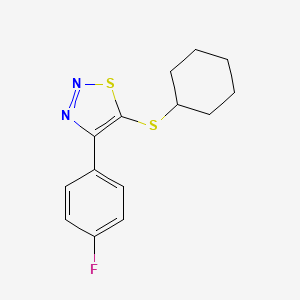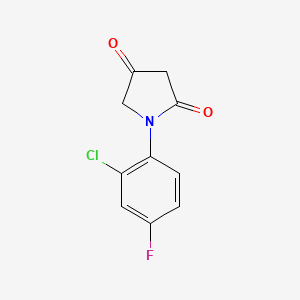
2-(1-ethyl-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide, commonly known as EIQA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. EIQA is a thiazole-based compound that has been shown to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy.
Applications De Recherche Scientifique
Antimicrobial Agents
Research has shown that derivatives similar to "2-(1-ethyl-1H-indol-2-yl)-N-(quinolin-8-yl)thiazole-4-carboxamide" possess potential as antimicrobial agents. For instance, a study highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their antibacterial and antifungal activities. These compounds were evaluated for their effectiveness against various microbial strains, indicating their potential as antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Antiviral Compounds
Another area of application is in the development of antiviral compounds. A research study reported the synthesis of water-soluble derivatives of an indole-thiazoline compound, which showed high activity against influenza A2 and Coxsackie B1 viruses in vitro. These findings suggest the potential of similar compounds in treating respiratory infections caused by viruses (Harnden, Bailey, Boyd, Wilkinson, & Wright, 1979).
Antimalarial Activity
The search for effective antimalarial drugs has led to the investigation of indolo[3,2-b]quinoline derivatives. One study identified a compound with promising in vitro antiplasmodial activity against Plasmodium falciparum. This research points to the potential of these compounds in developing new antimalarial drugs, highlighting their ability to inhibit hemoglobin uptake, which is crucial for the survival of malaria parasites (Mudududdla, Mohanakrishnan, Bharate, Vishwakarma, Sahal, & Bharate, 2018).
Anticancer Properties
Compounds with a structure related to "this compound" have been explored for their anticancer properties. Research into thiazolo[5,4-b]quinoline derivatives has shown significant in vitro cytotoxicity against several cancer cell lines, suggesting their potential use in cancer treatment. The presence of certain substituents and structural features appears to be crucial for their antitumor activities, indicating a promising avenue for the development of new anticancer agents (Alvarez-Ibarra, Fernández-Granda, Quiroga, Carbonell, Cárdenas, & Giralt, 1997).
Propriétés
IUPAC Name |
2-(1-ethylindol-2-yl)-N-quinolin-8-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-27-19-11-4-3-7-16(19)13-20(27)23-26-18(14-29-23)22(28)25-17-10-5-8-15-9-6-12-24-21(15)17/h3-14H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWUMPOOVUGVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2867509.png)
![Ethyl 4-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]benzoate](/img/structure/B2867511.png)
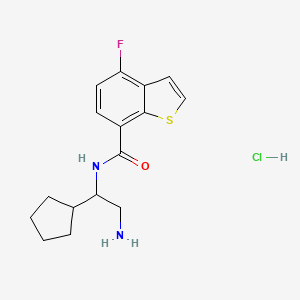
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867513.png)

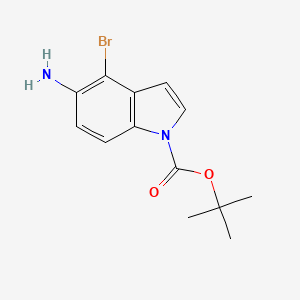
![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)

